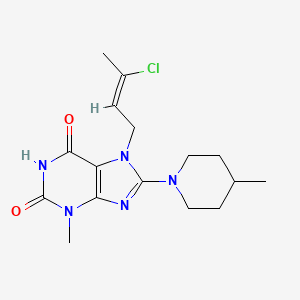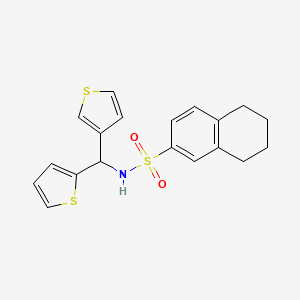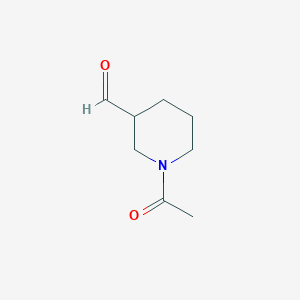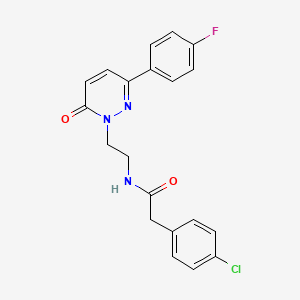
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22ClN5O2 and its molecular weight is 351.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study focused on 8-aminoalkyl derivatives of purine-2,6-dione revealed that certain compounds, including similar structures to the one , showed potent affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed notable anxiolytic and antidepressant properties in pharmacological evaluations, highlighting their potential psychotropic activity. The research underscores the utility of modifying the purine-2,6-dione structure, such as by introducing hydrophobic substituents, to design new ligands with significant therapeutic potential (Chłoń-Rzepa et al., 2013).
Regioselective Metalation
Another research avenue explored the regioselective C⁸-metalation of purine bases, including compounds akin to the queried chemical. This study demonstrated that purines like 8-chlorocaffeine and 8-bromo-9-methyladenine could react with platinum complexes, yielding products where the purine acts as a ligand via C(8) binding. Such metal-purine complexes offer insights into the coordination chemistry of purines and their potential applications in materials science and bioinorganic chemistry (Brackemeyer et al., 2014).
Purine-6,8-diones Chemistry
Investigations into the ionization and methylation reactions of purine-6,8-diones, which share structural similarities with the compound of interest, have classified these molecules into distinct classes based on their substituent patterns and reactivity. Such studies provide foundational knowledge on the chemical behavior of purine derivatives, informing their synthetic modifications and potential applications in drug development and biochemistry (Rahat et al., 1974).
Xanthine Biosensors
The determination of xanthine levels, a closely related purine derivative, through biosensing techniques has significant implications for assessing meat freshness and diagnosing metabolic disorders. Innovative biosensors based on immobilized xanthine oxidase demonstrate a simple, rapid, and economical approach for xanthine quantification in various samples, showcasing the practical applications of purine chemistry in food safety and clinical diagnostics (Pundir & Devi, 2014).
properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2/c1-10-4-7-21(8-5-10)15-18-13-12(22(15)9-6-11(2)17)14(23)19-16(24)20(13)3/h6,10H,4-5,7-9H2,1-3H3,(H,19,23,24)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGZWCMDUDJFAG-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC=C(C)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC3=C(N2C/C=C(/C)\Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2680127.png)
![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)


![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)